molecular formula C10H8ClFN2O B8630190 2-(chloromethyl)-5-(2-fluoro-5-methylphenyl)-1,3,4-Oxadiazole

2-(chloromethyl)-5-(2-fluoro-5-methylphenyl)-1,3,4-Oxadiazole

Cat. No. B8630190
M. Wt: 226.63 g/mol
InChI Key: FDYQRGBOELBIPZ-UHFFFAOYSA-N
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Patent
US07456200B2

Procedure details

2-Fluoro-5-methyl-benzoic acid hydrazide (320 mg, 1.9 mmol) and 2-chloro-1,1,1-triethoxy-ethane (1.9 ml) were heated in a sealed vial at 120° C. for 30 min. The reaction mixture was place directly onto a flash column (silica gel) and purified by using 0-5% ethyl acetate in hexanes to afford 2-chloromethyl-5-(2-fluoro-5-methyl-phenyl)-[1,3,4]oxadiazole (284.5 mg, 66%). 1H NMR (CDCl3) d (ppm): 7.89 (q, 1H), 7.36 (m, 1H), 7.16 (t, 1H), 4.81 (s, 2H), 2.43 (s, 3H).
Quantity
320 mg
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:11]=[CH:10][C:9]([CH3:12])=[CH:8][C:3]=1[C:4]([NH:6][NH2:7])=[O:5].[Cl:13][CH2:14][C:15](OCC)(OCC)OCC>>[Cl:13][CH2:14][C:15]1[O:5][C:4]([C:3]2[CH:8]=[C:9]([CH3:12])[CH:10]=[CH:11][C:2]=2[F:1])=[N:6][N:7]=1

Inputs

Step One
Name
Quantity
320 mg
Type
reactant
Smiles
FC1=C(C(=O)NN)C=C(C=C1)C
Name
Quantity
1.9 mL
Type
reactant
Smiles
ClCC(OCC)(OCC)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purified

Outcomes

Product
Name
Type
product
Smiles
ClCC=1OC(=NN1)C1=C(C=CC(=C1)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 284.5 mg
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.